molecular formula C22H32N2O4 B12639309 2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate

2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate

Cat. No.: B12639309
M. Wt: 388.5 g/mol
InChI Key: WCRCSFOLXFAYJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials may include isoquinoline derivatives, tert-butyl esters, and methyl piperidine. Common synthetic routes may involve:

    Nucleophilic Substitution: Introduction of the tert-butyl and methyl groups through nucleophilic substitution reactions.

    Cyclization: Formation of the isoquinoline ring system through cyclization reactions.

    Esterification: Formation of ester bonds through esterification reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Substitution of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents such as dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Interference with signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline ring structures.

    Piperidine Derivatives: Compounds with similar piperidine ring structures.

    Ester Derivatives: Compounds with similar ester functional groups.

Uniqueness

2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate is unique due to its specific combination of functional groups and ring structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H32N2O4

Molecular Weight

388.5 g/mol

IUPAC Name

2-O-tert-butyl 1-O-methyl 5-(1-methylpiperidin-4-yl)-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate

InChI

InChI=1S/C22H32N2O4/c1-22(2,3)28-21(26)24-14-11-17-16(15-9-12-23(4)13-10-15)7-6-8-18(17)19(24)20(25)27-5/h6-8,15,19H,9-14H2,1-5H3

InChI Key

WCRCSFOLXFAYJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C2C1C(=O)OC)C3CCN(CC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.